N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique structural components, including a tetrahydrofuran ring, a pyrazole ring, and a pyridine sulfonamide moiety. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
This compound can be identified by its CAS number, which is 1797020-97-3. It is available through various chemical suppliers and has been referenced in multiple scientific publications related to its synthesis and applications.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide typically involves several key steps:
The synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Each step may involve purification techniques like recrystallization or chromatography to isolate intermediates.
The molecular formula for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is . The compound features:
The molecular weight of this compound is approximately 259.33 g/mol. Structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation of synthesis.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product and may include temperature adjustments, solvent choices, and reaction times to optimize yields.
The mechanism of action for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide likely involves interactions with specific biological targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
Data from studies suggest that compounds with similar structures have shown potential in modulating biological pathways relevant to inflammation and cancer treatment. Further research is needed to elucidate specific molecular targets and pathways affected by this compound.
While specific physical properties such as density and boiling point are not always available, the melting point can provide insight into the stability of the compound under different conditions.
Key chemical properties include:
Relevant analyses such as spectral data from infrared spectroscopy or ultraviolet-visible spectroscopy can provide additional insights into functional groups present in the compound.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide has several applications in scientific research:
The pyrazole-pyridine hybrid core serves as a conformationally constrained bioisostere for endogenous neurotransmitter structures, enabling precise targeting of allosteric sites in ionotropic receptors and G-protein-coupled receptors (GPCRs). The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrazole ring provides a planar aromatic surface for π-π stacking interactions with aromatic residues in receptor binding pockets. This dual heterocyclic system demonstrates exceptional versatility in neuropharmacological targeting due to its ability to mimic natural ligands while introducing enhanced metabolic stability through fluorine substitution and ring constraint strategies [1] [4].
Allosteric Binding Advantages:Compared to orthosteric ligands, derivatives incorporating this scaffold exhibit superior subtype selectivity for GABAₐ receptor subtypes (particularly α5-containing receptors) and metabotropic glutamate receptors (mGluR5). The sulfonamide linker (-SO₂NH-) adopts a conformation that positions the pyridine ring into a hydrophobic subpocket adjacent to the allosteric site, enhancing binding affinity while minimizing off-target effects. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents at the pyridine 5-position (e.g., Cl, CF₃) boost potency by 3-10 fold through enhanced dipole interactions with Lys and Arg residues [4].
Molecular Recognition Studies:Crystallographic analysis of analogue complexes reveals critical interactions:
Table 1: Neuroreceptor Binding Profiles of Pyrazole-Pyridine Hybrid Analogues
Receptor Subtype | Kᵢ (nM) | Fold Selectivity vs. Closest Subtype | Key Structural Determinants |
---|---|---|---|
GABAₐ α5β3γ2 | 12.4 ± 1.2 | 85x (vs. α1) | 5-CF₃ substitution on pyridine |
mGluR5 | 38.7 ± 3.5 | 42x (vs. mGluR1) | N-1 (THF-3R) configuration |
5-HT₆ | 86.9 ± 7.1 | 28x (vs. 5-HT₂A) | Pyrazole N2-methylation |
α7 nAChR | 215 ± 18 | 12x (vs. α4β2) | Sulfonamide N-propylation |
Fluorine-Containing Analogues:Introduction of difluoromethyl groups at the pyridine 5-position enhances both binding affinity and metabolic stability. The CF₂H moiety serves as a hydrogen bond donor ([A] value = 0.10) comparable to phenolic OH groups, while simultaneously increasing lipophilicity (ΔlogP +0.7) to optimize brain penetration. This bioisosteric replacement strategy avoids the metabolic liabilities associated with phenolic glucuronidation while maintaining critical hydrogen bonding interactions with receptor residues [6].
The pyridine-3-sulfonamide moiety functions as a privileged pharmacophore in kinase inhibition by mimicking ATP's adenine binding interactions while exploiting unique features of the sulfonamide group (-SO₂NH-) for enhanced selectivity. The sulfonamide nitrogen serves as a hydrogen bond donor to kinase hinge region residues (typically Glu or Asp), while the sulfonyl oxygen atoms coordinate with catalytic lysine residues and structural water molecules. This binding modality enables potent inhibition of serine/threonine and tyrosine kinases involved in oncogenic signaling and neurodegenerative pathways [2] [3].
Kinase Inhibition Mechanisms:In JAK3 inhibition, the scaffold adopts a Type I½ binding mode where:
This binding configuration achieves IC₅₀ values of 9-35 nM against JAK3 while maintaining >100x selectivity over JAK2. Analogously, in CDK2 inhibition, the sulfonamide linker facilitates water-mediated hydrogen bonds with Asp86 and Lys89, with the pyridine ring occupying the hydrophobic region I binding pocket typically occupied by adenine [2].
Bioisosteric Optimization:Strategic replacement of the sulfonamide with carboxamide or urea groups (-NHC(O)NH-) alters kinase selectivity profiles:
Enzyme Inhibition Beyond Kinases:The sulfonamide pharmacophore demonstrates broad utility against carbonic anhydrase isoforms (CA-IX, CA-XII) with Kᵢ values of 8-25 nM. X-ray crystallography reveals zinc coordination through the pyridine nitrogen and sulfonamide oxygen atoms, while the tetrahydrofuran moiety occupies a hydrophobic cleft adjacent to the active site. This binding mechanism enables selective inhibition of tumor-associated CA isoforms over off-target cytosolic forms (CA-I, CA-II) [5].
The chiral tetrahydrofuran-3-yl substituent serves as a multifunctional modulator of both pharmacokinetic properties and target engagement. The (R)-enantiomer demonstrates superior BBB penetration compared to its (S)-counterpart and acyclic analogues, attributable to optimal three-dimensional molecular topology and hydrogen-bonding capacity. The oxygen atom in the tetrahydrofuran ring serves as a hydrogen bond acceptor ([A] = 0.04), while the ring system reduces overall molecular polarity without excessive lipophilicity [1] [5] [6].
Penetration Enhancement Mechanisms:
Table 2: Blood-Brain Barrier Penetration Parameters of Tetrahydrofuran-Containing Analogues
Substituent at N-1 | logP | logBB | P-gp Efflux Ratio | % Brain Uptake (in vivo) | Key Advantages |
---|---|---|---|---|---|
Tetrahydrofuran-3-(R)-yl | 1.84 | -0.15 | 1.8:1 | 0.28% ID/g | Optimal passive diffusion and LAT-1 transport |
Tetrahydrofuran-3-(S)-yl | 1.84 | -0.62 | 3.1:1 | 0.09% ID/g | Moderate P-gp recognition |
Tetrahydro-2H-pyran-4-yl | 1.92 | -0.38 | 2.5:1 | 0.15% ID/g | Increased lipophilicity reduces free fraction |
Cyclopropyl | 2.15 | -0.84 | 4.7:1 | 0.06% ID/g | High P-gp susceptibility |
n-Butyl | 2.63 | -0.95 | 6.2:1 | 0.04% ID/g | Excessive lipophilicity, plasma protein binding |
Stereochemical Considerations:The (R)-configuration at the tetrahydrofuran linkage position demonstrates 3-fold greater brain-to-plasma ratios than the (S)-enantiomer in rodent models. Molecular dynamics simulations reveal that the (R)-enantiomer adopts a conformation where the tetrahydrofuran oxygen is positioned to form a water-mediated hydrogen bond with P-gp transmembrane domains, reducing transporter recognition. Additionally, the (R)-configuration aligns the molecule's dipole moment (4.2 D) with membrane potential gradients, enhancing transcellular diffusion [1].
Conformational Effects on Target Binding:The tetrahydrofuran ring constrains rotational freedom (ΔG_rot = +2.8 kcal/mol versus acyclic ethers), pre-organizing the molecule for optimal interaction with target proteins. In kinase binding pockets, the ring oxygen forms a critical hydrogen bond with conserved catalytic residues (e.g., with Asp104 in CDK2), contributing 30-40% of the total binding energy. This pre-organization effect reduces the entropic penalty of binding, translating to improved binding affinity and selectivity profiles [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4